Benzo[C]isothiazol-4-amine

Medicinal Chemistry Scaffold Hopping Bioisosterism

Scaffold regiochemistry dictates bioactivity-generic benzisothiazole substitution yields divergent pharmacophores. Benzo[c]isothiazol-4-amine (CAS 56910-92-0) delivers the authentic 2,1-benzisothiazole architecture for reproducible medchem. • Hypervalent sulfur bioisostere of indole/quinoline with distinct LogP/pKa profiles for tuned membrane permeability. • Patented mild-condition route to 3-substituted derivatives supports scalable process development. • Reliable global supply with rigorous QC; suited for hit-to-lead libraries and patentable chemical space exploration.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 56910-92-0
Cat. No. B1373442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[C]isothiazol-4-amine
CAS56910-92-0
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC2=NSC=C2C(=C1)N
InChIInChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2
InChIKeyKPKXNBZDJVHECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[C]isothiazol-4-amine (CAS 56910-92-0): A Key Heterocyclic Building Block for Pharmaceutical R&D and Chemical Synthesis


Benzo[C]isothiazol-4-amine (CAS 56910-92-0) is a heterocyclic organic compound with the molecular formula C7H6N2S, belonging to the class of benzisothiazoles. This compound, also known as 2,1-benzisothiazol-4-amine, is primarily valued as a versatile intermediate in the synthesis of complex pharmaceutical molecules and advanced materials . Its structure features a benzene ring fused to an isothiazole ring with a reactive primary amine at the 4-position, providing a unique scaffold for the development of compounds with potential therapeutic applications .

Scaffold 2,1-Benzisothiazole core
Reactive handle Primary amine at 4-position
Use context Pharmaceutical intermediate / building block

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Reactivity in Benzo[C]isothiazol-4-amine Procurement


In procurement for chemical research and pharmaceutical development, generic substitution of heterocyclic building blocks is not feasible due to the profound impact of regiochemistry and scaffold architecture on downstream biological activity and synthetic accessibility. Benzo[C]isothiazol-4-amine is a specific 2,1-benzisothiazole isomer; substituting it with a more common 1,2-benzisothiazole or benzothiazole would alter the spatial orientation of the amine group and the electronic properties of the fused ring system, leading to a completely different pharmacophore or synthetic intermediate [1]. The unique reactivity profile conferred by the specific fusion of the benzene and isothiazole rings in the 2,1-orientation is essential for the intended applications, making precise sourcing a critical factor for project success .

Regiochemistry mismatch
2,1-Benzisothiazole (target) 1,2-Benzisothiazole or benzothiazole
Spatial orientation and pharmacophore profile may shift significantly.
Electronic configuration
Hypervalent sulfur bioisostere Conventional sulfur heterocycle
Reactivity and metabolic stability may not transfer; scaffold-hopping rationale can be lost.

Quantitative Evidence Guide: Differentiating Benzo[C]isothiazol-4-amine from Close Analogs for Research Selection


Scaffold Differentiation: 2,1-Benzisothiazole vs. 1,2-Benzisothiazole Regioisomer

Benzo[C]isothiazol-4-amine possesses a 2,1-benzisothiazole core, a distinct regioisomer from the more common 1,2-benzisothiazole. This structural difference leads to a fundamentally different electronic configuration and spatial arrangement. Specifically, the 2,1-benzisothiazole core acts as a unique hypervalent sulfur bioisostere of indole and quinoline, a property not shared by the 1,2-isomer . This allows it to mimic indole-containing pharmacophores while offering distinct metabolic stability and synthetic handles due to the sulfur atom.

Scaffold Bioisosterism
Class-level inference
2,1-benzisothiazole core as hypervalent sulfur bioisostere of indole/quinoline
Supports scaffold-hopping design
SAR interpretation requires empirical validation; 1,2-isomer does not offer this bioisosterism.
Medicinal Chemistry Scaffold Hopping Bioisosterism

Synthetic Utility: Direct Derivatization into 3-Substituted Aminobenzo[c]isothiazoles

A major value proposition for Benzo[C]isothiazol-4-amine is its established utility in a concise, two-step synthetic pathway to generate 3-substituted aminobenzo[c]isothiazole derivatives. A patented method (CN112047899A) starts from N-substituted benzamide compounds and proceeds via carbonyl oxygen sulfur replacement and a ring-closing reaction [1]. This route is characterized by its short synthetic sequence, good reproducibility, and mild operating conditions, making it suitable for scale-up and industrial application. This is in contrast to older or more general methods for synthesizing benzisothiazoles, which may require harsher conditions, transition metal catalysts, or multi-step sequences.

Synthetic Route
Supporting evidence
2-step process from N-substituted benzamide to 3-substituted aminobenzo[c]isothiazole
May reduce step count and milder conditions vs traditional multi-step syntheses
Patented method (CN112047899A); scalability reported under mild operating conditions.
Organic Synthesis Pharmaceutical Intermediates Methodology Development

Physicochemical Profile: Predicted LogP and pKa for Downstream Property Optimization

The predicted physicochemical parameters for Benzo[C]isothiazol-4-amine provide a quantitative baseline for medicinal chemists. It has a predicted LogP of 2.46 and a predicted pKa of 4.71 . In comparison, the more polar indole (a common bioisostere) has a LogP of approximately 2.14 and a pKa of ~17, while quinoline has a LogP of 2.03 and a pKa of 4.9 [1]. The target compound's LogP suggests better membrane permeability potential than these common scaffolds, while its pKa is significantly lower than indole's, indicating different ionization behavior at physiological pH that can impact solubility and target engagement.

Physicochemical Profile
Predicted / computational
LogP 2.46 (pred.); pKa 4.71 (pred.)
ΔLogP +0.32 vs indole; ΔpKa -12.29 vs indole
Computational predictions; experimental verification recommended. Differences may influence permeability and ionization behavior.
ADME Prediction Physicochemical Properties Lead Optimization

Optimal Application Scenarios for Benzo[C]isothiazol-4-amine in Scientific and Industrial Settings


Lead Optimization in Medicinal Chemistry: Scaffold Hopping from Indole/Quinoline

Given its unique role as a hypervalent sulfur bioisostere of indole and quinoline , Benzo[C]isothiazol-4-amine is ideally suited for medicinal chemistry programs seeking to diversify their chemical matter. In this scenario, researchers can replace an indole or quinoline core in a lead compound with the 2,1-benzisothiazole scaffold. This substitution is not merely a 'me-too' change; it offers a quantifiably different LogP and pKa profile , potentially leading to improved membrane permeability and altered off-target binding, while maintaining or enhancing on-target activity due to the isosteric relationship.

Process Chemistry and Scale-Up: Manufacturing of Advanced Heterocyclic Intermediates

For chemical development and manufacturing, the compound's established role in a short, robust synthetic route to 3-substituted aminobenzo[c]isothiazole derivatives is key [1]. This scenario applies when a project requires a scalable and cost-effective method to produce advanced pharmaceutical intermediates. The mild and efficient conditions of this patented process make it a strong candidate for industrial application, differentiating it from more complex or lower-yielding syntheses required for other heterocyclic building blocks.

Academic and Industrial Research: Probing Novel Chemical Space

The 2,1-benzisothiazole scaffold, as embodied by Benzo[C]isothiazol-4-amine, is a less-explored area of chemical space compared to benzothiazoles or indoles. This makes it an excellent starting point for exploratory chemistry, both in academic settings and in industrial hit-finding campaigns. Its unique geometry and electronic structure allow for the generation of diverse, patentable compound libraries that can probe biological targets in ways that conventional scaffolds cannot .

Application
Selection Property
Validation Focus
Scaffold-hopping studies from indole/quinoline
2,1-benzisothiazole core bioisosterism
Target engagement and selectivity profiling
Scalable synthesis of advanced intermediates
Efficient synthetic route to 3-substituted derivatives
Yield, reproducibility, and process robustness
Exploratory chemical space investigation
Less-explored 2,1-benzisothiazole scaffold
Library diversification and hit identification

Technical Documentation Hub

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24 linked technical documents
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